molecular formula C11H12ClNO3 B14137801 2-(4-Chloro-2-formylphenoxy)-N-ethylacetamide CAS No. 926208-74-4

2-(4-Chloro-2-formylphenoxy)-N-ethylacetamide

Cat. No.: B14137801
CAS No.: 926208-74-4
M. Wt: 241.67 g/mol
InChI Key: CHEYMJURCBNTMM-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-formylphenoxy)-N-ethylacetamide is an organic compound that features a chloro-substituted phenoxy group linked to an ethylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-formylphenoxy)-N-ethylacetamide typically involves the reaction of 4-chloro-2-formylphenol with ethylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

    Step 1: Reacting 4-chloro-2-formylphenol with ethylamine in the presence of a base such as sodium hydroxide.

    Step 2: Adding acetic anhydride to the reaction mixture to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-formylphenoxy)-N-ethylacetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.

Major Products

    Oxidation: 2-(4-Chloro-2-carboxyphenoxy)-N-ethylacetamide.

    Reduction: 2-(4-Chloro-2-hydroxyphenoxy)-N-ethylacetamide.

    Substitution: 2-(4-Methoxy-2-formylphenoxy)-N-ethylacetamide.

Scientific Research Applications

2-(4-Chloro-2-formylphenoxy)-N-ethylacetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-formylphenoxy)-N-ethylacetamide involves its interaction with specific molecular targets. The chloro-substituted phenoxy group can interact with biological receptors, leading to various physiological effects. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chloro-2-formylphenoxy)-N-ethylacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chloro-substituted phenoxy group with an ethylacetamide moiety makes it a versatile compound for various applications.

Properties

CAS No.

926208-74-4

Molecular Formula

C11H12ClNO3

Molecular Weight

241.67 g/mol

IUPAC Name

2-(4-chloro-2-formylphenoxy)-N-ethylacetamide

InChI

InChI=1S/C11H12ClNO3/c1-2-13-11(15)7-16-10-4-3-9(12)5-8(10)6-14/h3-6H,2,7H2,1H3,(H,13,15)

InChI Key

CHEYMJURCBNTMM-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)COC1=C(C=C(C=C1)Cl)C=O

Origin of Product

United States

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